Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate
Overview
Description
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzofuran carboxylates and has a molecular weight of 309.31 g/mol.
Mechanism Of Action
The mechanism of action of Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In Alzheimer's disease, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Biochemical And Physiological Effects
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to induce apoptosis, a process by which cells undergo programmed cell death. Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has also been shown to inhibit the migration and invasion of cancer cells, leading to a decrease in metastasis. In Alzheimer's disease, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate also has some limitations, including its low yield in the synthesis process and its potential toxicity to cells and organisms.
Future Directions
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has several potential future directions for research, including its use as a building block for the synthesis of novel materials with unique properties, its potential use as an anticancer agent, and its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate and its potential applications in various fields.
Conclusion:
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate in various fields.
Scientific Research Applications
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
In material science, Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials. Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate has been shown to undergo various reactions with other compounds, leading to the formation of new materials with unique properties.
properties
IUPAC Name |
methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-16-9-7-4-5-19-10(7)12(17-2)11(20-6-14)8(9)13(15)18-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDUUQAMMFLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OC#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530558 | |
Record name | Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
CAS RN |
88349-49-9 | |
Record name | Methyl 6-cyanato-4,7-dimethoxy-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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